molecular formula C16H13N3O B5103011 N-(pyridin-3-ylmethyl)quinoline-8-carboxamide

N-(pyridin-3-ylmethyl)quinoline-8-carboxamide

Cat. No.: B5103011
M. Wt: 263.29 g/mol
InChI Key: PUMQOEAKBJXPDS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)quinoline-8-carboxamide: is a compound that belongs to the class of quinoline-carboxamide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as anti-proliferative agents and kinase inhibitors . The structure of this compound consists of a quinoline ring system appended with a carboxamide group and a pyridin-3-ylmethyl substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)quinoline-8-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Pyridin-3-ylmethyl halides, potassium carbonate, sodium hydride, DMF.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline-carboxamide derivatives.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(19-11-12-4-2-8-17-10-12)14-7-1-5-13-6-3-9-18-15(13)14/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMQOEAKBJXPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NCC3=CN=CC=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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